
Tris(1,2-dimethylpropyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1,2-dimethylpropyl)borane is an organoborane compound with the molecular formula C15H33B. It is known for its high reactivity and stability, making it a valuable reagent in organic synthesis. This compound is widely used in various chemical reactions due to its ability to activate C-H bonds and facilitate the formation of carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(1,2-dimethylpropyl)borane can be synthesized through the reaction of 2-methyl-2-butene with borane-methyl sulfide complex. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(1,2-dimethylpropyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride and sodium borohydride are often used as reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes.
Wissenschaftliche Forschungsanwendungen
Tris(1,2-dimethylpropyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tris(1,2-dimethylpropyl)borane involves the activation of C-H bonds, facilitating the formation of carbon-carbon bonds. The borane group acts as a Lewis acid, accepting electron pairs from other molecules, which leads to the formation of new chemical bonds. This mechanism is crucial in various organic synthesis reactions .
Vergleich Mit ähnlichen Verbindungen
- Triethylborane
- Tri-sec-butylborane
- Disiamylborane
- Lithium trisiamylborohydride
Comparison: Tris(1,2-dimethylpropyl)borane is unique due to its high reactivity and stability compared to other similar compounds. Its ability to activate C-H bonds and facilitate carbon-carbon bond formation makes it a valuable reagent in organic synthesis. Other similar compounds may have different reactivity profiles and stability, making this compound a preferred choice in certain applications .
Eigenschaften
CAS-Nummer |
32327-52-9 |
|---|---|
Molekularformel |
C15H33B |
Molekulargewicht |
224.2 g/mol |
IUPAC-Name |
tris(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C15H33B/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6/h10-15H,1-9H3 |
InChI-Schlüssel |
UZMMTBDONLVQMH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


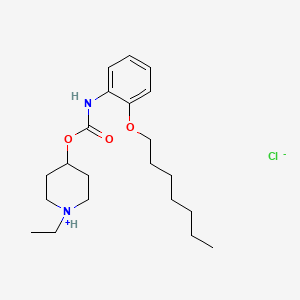
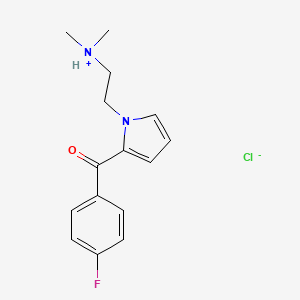
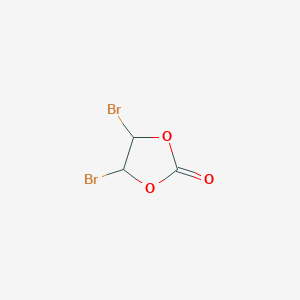

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
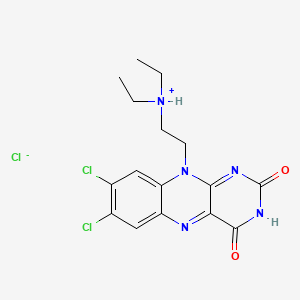
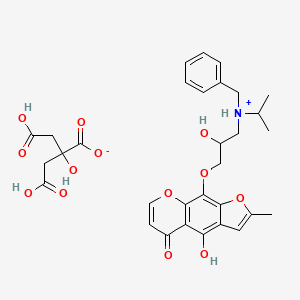
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
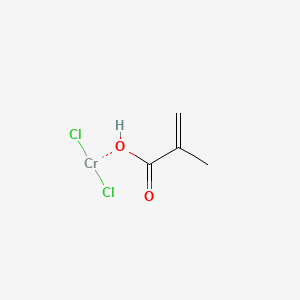

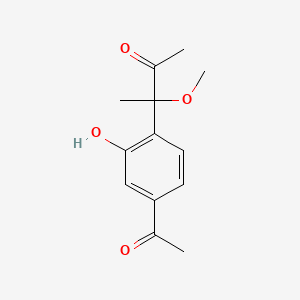

![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)
